molecular formula C9H9N3O2 B5780059 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-2-propyn-1-yloxime

6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-2-propyn-1-yloxime

Cat. No. B5780059
M. Wt: 191.19 g/mol
InChI Key: UGGALYUAUHTWES-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-2-propyn-1-yloxime, commonly known as BDP, is a fluorescent probe that is widely used in scientific research. It is a versatile molecule that can be used for various applications, including imaging, sensing, and detection.

Mechanism of Action

BDP works by undergoing a photochemical reaction when exposed to light. The molecule absorbs light at a specific wavelength and emits light at a higher wavelength, which can be detected using a fluorescence microscope. The mechanism of action of BDP is well-understood and has been extensively studied in the literature.
Biochemical and Physiological Effects:
BDP has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration of BDP used in experiments should be carefully controlled to avoid any potential effects on the system being studied.

Advantages and Limitations for Lab Experiments

BDP has several advantages for lab experiments, including its high quantum yield, photostability, and versatility. It can be used for various applications, including imaging, sensing, and detection. However, BDP also has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence properties. Additionally, the synthesis of BDP can be challenging and requires expertise in organic chemistry.

Future Directions

There are several future directions for the use of BDP in scientific research. One potential application is in the development of new biosensors for the detection of biological molecules. BDP could also be used in the development of new imaging techniques for studying cellular processes. Additionally, the synthesis of BDP could be optimized to improve its properties and reduce its limitations.
Conclusion:
In conclusion, BDP is a versatile fluorescent probe that has many applications in scientific research. Its synthesis method is well-established, and its mechanism of action is well-understood. BDP has minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for studying biological processes. While it has some limitations, BDP has many advantages and has the potential for many future applications in scientific research.

Synthesis Methods

The synthesis of BDP involves a multi-step process that starts with the reaction of 2-aminophenol and ethyl acetoacetate. This is followed by the reaction of the resulting intermediate with propargyl bromide to obtain the final product. The synthesis method of BDP is well-established and has been extensively studied in the literature.

Scientific Research Applications

BDP is widely used in scientific research as a fluorescent probe. It has been used for various applications, including imaging of cells and tissues, detection of biological molecules, and sensing of environmental factors. BDP is particularly useful for imaging live cells and tissues due to its high quantum yield and photostability. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling.

properties

IUPAC Name

(Z)-N-prop-2-ynoxy-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-6-13-10-7-4-3-5-8-9(7)12-14-11-8/h1H,3-6H2/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGALYUAUHTWES-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON=C1CCCC2=NON=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO/N=C\1/CCCC2=NON=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-prop-2-ynoxy-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine

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